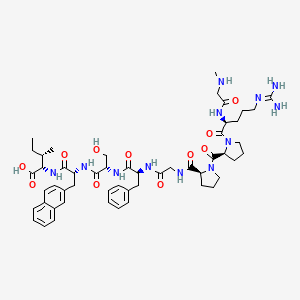

![molecular formula C24H28N6O B610458 2-(4-乙基-6-甲基吡唑并[1,5-a]嘧啶-2-基)-9-甲基-7-(1-甲基哌啶-4-基)-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 1449598-06-4](/img/structure/B610458.png)

2-(4-乙基-6-甲基吡唑并[1,5-a]嘧啶-2-基)-9-甲基-7-(1-甲基哌啶-4-基)-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

RG7800, also known as RO6885247 is a potent and selective SMN2 splicing modifier, which is currently under human clinical trials for the treatment of Spinal Muscular Atrophy (SMA). SMA is a genetic disorder caused by the mutation or deletion of the survival of motor neuron (SMN1) gene. It affects one in approximately 10,000 live births and in the most severe forms is assocaited with a high rate of childhood mortality. RG7800 exhibits excellent pharmacokinetic and in vivo efficacy and had a favorable safety profile. RG7800 corrects alternative splicing of the human SMN2 gene in the brain of transgenic SMA model mice, leading to an increase of the SMN protein in the brain.

科学研究应用

化学反应性和合成:

- 该化合物参与反应以合成吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6-酮,可能充当苯二氮卓受体配体 (Bruni et al., 1994).

- 它已被用于合成甲基吡唑并[1,5-a]嘧啶-4-羧酸酯,通过钯催化的羰基化转化为各种衍生物 (Tsizorik et al., 2020).

药物化学和药理学

3. 与该化合物结构相似的吡唑并[1,5-a]嘧啶类已显示出有希望的抗炎特性,而没有致溃疡活性,表明在制药应用中具有潜力 (Auzzi et al., 1983).

- 吡唑并[1,5-a]嘧啶-4-羧酸酯的衍生物已被探索作为抗肿瘤剂,显示出作为抗有丝分裂剂的潜力 (Temple et al., 1992).

- 一些吡唑并[1,5-a]嘧啶衍生物已被合成并评估其抗真菌活性,表明其作为抗真菌剂的潜力 (Zhang et al., 2016).

- 有研究开发用于正电子发射断层扫描 (PET) 中肿瘤成像的吡唑并[1,5-a]嘧啶衍生物 (Xu et al., 2012).

作用机制

Mode of Action

Biochemical Pathways

Pharmacokinetics

属性

IUPAC Name |

2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRQCMDLBNZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for RG7800 in treating Spinal Muscular Atrophy (SMA)?

A1: RG7800 (2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) acts as a small molecule modifier of survival motor neuron 2 (SMN2) pre-mRNA splicing. [] SMA is caused by mutations or deletions in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein. SMN2, a paralogous gene, can partially compensate for SMN1 loss, but its primary mRNA transcript often undergoes alternative splicing, excluding exon 7 and resulting in a truncated, less stable SMN protein. RG7800 promotes the inclusion of exon 7 in the SMN2 mRNA, increasing the production of full-length, functional SMN protein. [] This increase in functional SMN protein has the potential to improve motor neuron function and survival in SMA patients. [, ]

Q2: What is the safety profile of RG7800 in patients with SMA?

A2: Safety data on RG7800 comes from clinical trials like JEWELFISH (NCT03032172) which included patients previously treated with other SMA therapies. [, ] While the studies have not reported drug-related safety findings leading to withdrawal, complete safety profiles are still under investigation. [, ] Further research is ongoing to thoroughly understand the long-term safety and potential adverse effects of RG7800.

Q3: Are there any biomarkers being explored to monitor RG7800 treatment response?

A4: While the increase in full-length SMN protein serves as a direct pharmacodynamic marker of RG7800 activity, [, , ] researchers are actively investigating additional biomarkers to predict treatment efficacy, monitor response, and identify potential adverse effects. This may involve assessing motor neuron health, muscle function, and other downstream effects of increased SMN protein levels.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

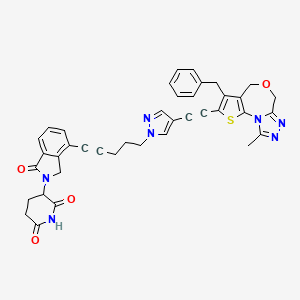

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

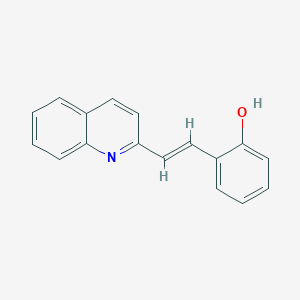

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)

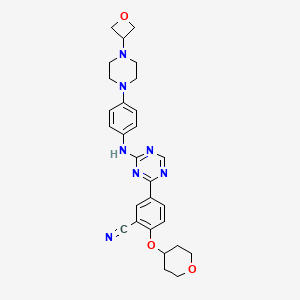

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)